Terbium nitrate

Vue d'ensemble

Description

Terbium (III) nitrate hydrate is used in ceramics, glass, phosphors, lasers, and also is the important dopant for fibre amplifiers . It is also used in alloys and in the production of electronic devices .

Synthesis Analysis

A novel water-stable Tb-based metal–organic framework (Tb-MOF), namely { [Tb (CA) (OA) 0.5 (H 2 O) 2 ]·H 2 O} n (H 2 CA = chelidonic acid; H 2 OA = oxalic acid), was synthesized via a solvothermal method . Another study reported the synthesis of a photoluminescent terbium(III)-based Metal Organic Framework (MOF) at room temperature by layer diffusion method utilising mixed carboxylate linkers (4,4’-oxybis(benzoic acid) and benzene-1,3,5 tricarboxylic acid) .Molecular Structure Analysis

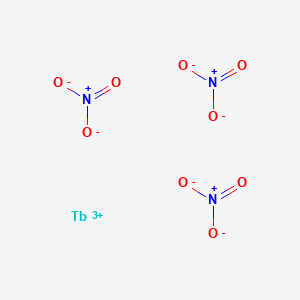

The molecular formula of Terbium Nitrate is N3O9Tb . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb (NO3)3(H2O)4]·2H2O .Physical And Chemical Properties Analysis

Terbium (III) nitrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the formula Tb (NO3)3 . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb (NO3)3(H2O)4]·2H2O . It can be used to synthesize materials with green emission .Applications De Recherche Scientifique

Magnetic Drug Carriers

- Terbium (III) ions have been used to modify magnetic drug carriers, particularly for targeted anticancer radiotherapy and imaging techniques. These carriers are synthesized using iron oxide nanoparticles stabilized with citrates and are characterized for their interaction with biological membranes (Nieciecka et al., 2022).

Spectroscopic Studies

- Studies on terbium(III) nitrate complexes with various ligands have provided insights into their spectral properties, including information on electronic transitions and metal–ligand bonding (Selvaraj & Theivarasu, 2003).

Synthesis of Nanopowders

- Terbium oxide nanopowders have been synthesized, which undergo phase transformations under certain conditions. These powders are studied for their microstructure and sintering behavior (Balabanov et al., 2017).

Microporous Frameworks

- Terbium nitrate, combined with other compounds, can create microporous materials with accessible metal sites. These frameworks are significant in luminescence and gas sorption studies (Reineke et al., 1999).

Extraction Optimization

- Terbium (III) ions have been extracted from aqueous nitrate solutions using supported liquid membranes, indicating potential applications in separation processes (Elhabiri & Didi, 2019).

Fluorescence Studies

- Terbium(III) complexes have been used in fluorescence studies, including exploring the interaction with other metal complexes and observing their effects on fluorescent bands (Sakamoto et al., 1993).

Luminescence Dynamics

- Terbium compounds are studied for their luminescence dynamics, useful in understanding energy level dynamics and potential applications in detecting bacterial endospores (Rosen, 2006).

Ratiometric Oxygen Sensing

- Certain terbium complexes have been designed for ratiometric oxygen sensing and local cell damage, demonstrating applications in bioimaging and therapeutics (Law et al., 2009).

Defect Centres in Phosphors

- Terbium-doped phosphors are investigated for their luminescence and defect centres, which are crucial in understanding their applications in lighting and display technologies (Singh et al., 2010).

Photoluminescence from Films

- Films embedded with terbium and europium species show strong room-temperature photoluminescence, relevant in materials science and optoelectronics (Gaponenko et al., 2009).

Spectral Properties of Complexes

- The spectral properties of terbium(III) nitrate complexes with various ligands have been explored, aiding in the understanding of luminescence mechanisms in these materials (Kharchenko et al., 2017).

Luminescent Properties of Complexes

- Research on terbium complexes with different ligands has shed light on their luminescent properties, useful in applications like lighting and display technologies (Tang et al., 2008).

Nanoparticle Synthesis and Properties

- Terbium nanoparticles have been synthesized and studied for their fluorescent properties, indicating applications in biological macromolecule detection (Jiang, 2011).

Ferrite Properties

- Terbium-doped ferrites have been studied for their magnetic, electrical, and dielectric properties, relevant in materials science and electronics (Khan et al., 2014).

Structural and Photoluminescence Properties

- Terbium-doped zinc oxide nanoparticles have been investigated for their structural and photoluminescence properties, showing enhanced luminescence upon doping (Singh et al., 2014).

Heavy Metals as Nutrient Markers

- Studies on terbium nitrate in rats have explored its feasibility as a nonabsorbed marker for recovery and digestibility studies (Luckey et al., 1975).

Electric Properties in Crystals

- Terbium nitrate crystals have been studied for their electric properties, particularly the temperature and frequency dependence of these properties, contributing to the understanding of crystal behavior (Kawashima et al., 1993).

AC Conductivity in Crystals

- Research on AC conductivity in terbium nitrate crystals has revealed insights into their metastable phenomena, crucial in solid-state physics (Kawashima et al., 1999).

Luminescent Properties of Complexes

- Studies on terbium and europium complexes with ligands have provided valuable insights into their luminescent properties, important for applications in luminescent materials (Xu et al., 2010).

Synthesis of Terbium Vanadate Nanoparticles

- Terbium vanadate nanoparticles have been synthesized with different morphologies, demonstrating potential applications in photocatalysis and materials science (Mosleh, 2016).

Safety And Hazards

Terbium Nitrate is considered hazardous. It causes serious eye damage . It may cause respiratory irritation, skin irritation, and may intensify fire as an oxidizer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

Terbium Nitrate has potential applications in the field of fluorescence analysis, which is a highly sensitive method for detection of small amounts of biologically active substances . A novel water-stable Tb-based metal–organic framework (Tb-MOF) was studied for its highly sensitive detection towards nitrite, which is a hazardous chemical in water and food .

Propriétés

IUPAC Name |

terbium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Tb/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVUGDIORBKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tb(NO3)3, N3O9Tb | |

| Record name | Terbium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Terbium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890618 | |

| Record name | Terbium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Hexahydrate) Colorless solid; Soluble in water; [Hawley] | |

| Record name | Terbium(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Terbium nitrate | |

CAS RN |

10043-27-3 | |

| Record name | Terbium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, terbium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVA407Y0IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)